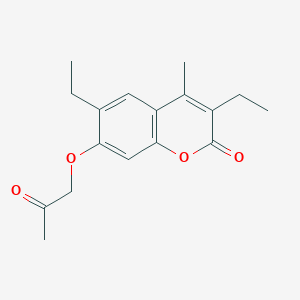
N-2-naphthyl-2-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-naphthyl-2-(phenylthio)propanamide, also known as NPTP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-2-naphthyl-2-(phenylthio)propanamide involves its ability to inhibit the activity of COX-2 and induce apoptosis in cancer cells. COX-2 is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, N-2-naphthyl-2-(phenylthio)propanamide reduces inflammation. N-2-naphthyl-2-(phenylthio)propanamide also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which leads to cell death.
Biochemical and Physiological Effects
N-2-naphthyl-2-(phenylthio)propanamide has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, N-2-naphthyl-2-(phenylthio)propanamide has been shown to reduce inflammation and tumor growth. N-2-naphthyl-2-(phenylthio)propanamide has also been shown to have antioxidant and neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-naphthyl-2-(phenylthio)propanamide in lab experiments is its high purity and yield. However, one limitation is that N-2-naphthyl-2-(phenylthio)propanamide is not readily available commercially and must be synthesized in the lab. Another limitation is that the mechanism of action of N-2-naphthyl-2-(phenylthio)propanamide is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
For research on N-2-naphthyl-2-(phenylthio)propanamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. N-2-naphthyl-2-(phenylthio)propanamide could also be studied for its potential as a photosensitizer in photodynamic therapy, as well as its potential as a neuroprotective agent.
Synthesis Methods
N-2-naphthyl-2-(phenylthio)propanamide can be synthesized through a multistep process involving the reaction of 2-naphthylamine with 2-bromo-1-phenylethanone, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to yield high purity and yield of N-2-naphthyl-2-(phenylthio)propanamide.
Scientific Research Applications
N-2-naphthyl-2-(phenylthio)propanamide has been studied for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that N-2-naphthyl-2-(phenylthio)propanamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and induces apoptosis in cancer cells. N-2-naphthyl-2-(phenylthio)propanamide has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
properties
IUPAC Name |
N-naphthalen-2-yl-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NOS/c1-14(22-18-9-3-2-4-10-18)19(21)20-17-12-11-15-7-5-6-8-16(15)13-17/h2-14H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQFWKVGZKSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977277 |
Source


|
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-(phenylsulfanyl)propanamide | |
CAS RN |
6170-29-2 |
Source


|
| Record name | N-(Naphthalen-2-yl)-2-(phenylsulfanyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzamide](/img/structure/B5039081.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)

![ethyl 2-[(N-(4-methylphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzoate](/img/structure/B5039092.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B5039158.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)